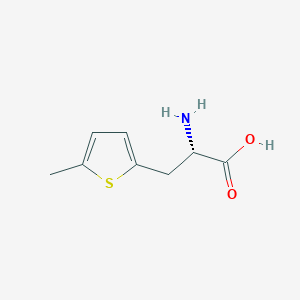
3-Chloro-2-hydrazinyl-4-iodopyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-hydrazinyl-4-iodopyridine is a heterocyclic organic compound that features a pyridine ring substituted with chlorine, hydrazine, and iodine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-hydrazinyl-4-iodopyridine typically involves the nucleophilic substitution of halogen atoms in pyridine derivatives. One common method is the reaction of 2,3-dichloropyridine with hydrazine hydrate in the presence of a polar solvent such as ethanol, dimethylformamide, or tetrahydrofuran. The reaction is carried out under reflux conditions for several hours, followed by cooling and vacuum filtration to isolate the product .
Industrial Production Methods
For industrial-scale production, the process is optimized to enhance yield and reduce costs. This involves using a high molar ratio of hydrazine hydrate to the pyridine derivative and selecting appropriate solvents to facilitate the reaction. The reaction time and temperature are carefully controlled to maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-hydrazinyl-4-iodopyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The hydrazine group can be oxidized to form azo compounds or reduced to form amines.
Condensation Reactions: The compound can react with aldehydes or ketones to form hydrazones.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed
Azo Compounds: Formed through oxidation of the hydrazine group.
Amines: Formed through reduction of the hydrazine group.
Hydrazones: Formed through condensation with aldehydes or ketones.
Scientific Research Applications
3-Chloro-2-hydrazinyl-4-iodopyridine has diverse applications in scientific research:
Medicinal Chemistry: Used as a building block for synthesizing pharmaceuticals with potential antimicrobial, antiviral, and anticancer properties.
Agrochemicals: Employed in the development of herbicides, fungicides, and insecticides.
Material Science: Utilized in the synthesis of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-Chloro-2-hydrazinyl-4-iodopyridine involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-2-hydrazinopyridine
- 2-Hydrazinyl-3-iodopyridine
- 4-Iodo-2-hydrazinopyridine
Uniqueness
3-Chloro-2-hydrazinyl-4-iodopyridine stands out due to the presence of both chlorine and iodine substituents, which confer unique reactivity and biological activity. The combination of these substituents with the hydrazine group enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C5H5ClIN3 |
|---|---|
Molecular Weight |
269.47 g/mol |
IUPAC Name |
(3-chloro-4-iodopyridin-2-yl)hydrazine |
InChI |
InChI=1S/C5H5ClIN3/c6-4-3(7)1-2-9-5(4)10-8/h1-2H,8H2,(H,9,10) |
InChI Key |
KWPHHUZLMZZEKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1I)Cl)NN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(1S,2S)-[3-Chloro-1-(3,5-difluoro-benzyl)-2-hydroxy-propyl]-carbamic acid tert-butyl ester](/img/structure/B8524998.png)

![tert-butyl 9-(2-methylsulfonyloxyethoxy)-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B8525023.png)








